(3-Methyl-2-furyl)methanol (3-Methyl-2-furyl)methanol
Brand Name: Vulcanchem
CAS No.: 20416-16-4
VCID: VC2441425
InChI: InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3
SMILES: CC1=C(OC=C1)CO
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

(3-Methyl-2-furyl)methanol

CAS No.: 20416-16-4

Cat. No.: VC2441425

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-2-furyl)methanol - 20416-16-4

Specification

CAS No. 20416-16-4
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name (3-methylfuran-2-yl)methanol
Standard InChI InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3
Standard InChI Key WXEPXQSJJAEGFO-UHFFFAOYSA-N
SMILES CC1=C(OC=C1)CO
Canonical SMILES CC1=C(OC=C1)CO

Introduction

Chemical Identity and Structure

(3-Methyl-2-furyl)methanol is a furan derivative with the molecular formula C₆H₈O₂. Its structure consists of a five-membered furan ring with a methyl group at position 3 and a hydroxymethyl group at position 2.

Identification Data

ParameterInformation
CAS Number20416-16-4
Molecular FormulaC₆H₈O₂
Molecular Weight112.127 g/mol
IUPAC Name(3-methylfuran-2-yl)methanol
InChIInChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3
InChIKeyWXEPXQSJJAEGFO-UHFFFAOYSA-N
SMILESCC1=C(OC=C1)CO

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Structural Representation

The compound features a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom. The methyl group (-CH₃) is attached to the carbon at position 3, while the hydroxymethyl group (-CH₂OH) is attached at position 2, creating a structure with both polar and nonpolar regions.

Physical and Chemical Properties

(3-Methyl-2-furyl)methanol possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

PropertyValue
Physical StateLiquid
AppearanceClear liquid
Density1.095 g/cm³
Boiling Point185.3°C at 760 mmHg
Flash Point65.8°C
Refractive Index1.494
Vapor Pressure0.452 mmHg at 25°C
LogP1.08030
PSA (Polar Surface Area)33.37000

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Chemical Properties

(3-Methyl-2-furyl)methanol contains a hydroxyl group that can participate in typical alcohol reactions such as esterification, oxidation, and nucleophilic substitution. The furan ring provides aromatic character and can undergo electrophilic aromatic substitution reactions, though with different regioselectivity compared to benzene due to the presence of the oxygen heteroatom.

The compound's reactivity is influenced by both the electron-donating methyl group and the hydroxymethyl functionality. The hydroxyl group is a reactive site for various transformations, while the furan ring can participate in Diels-Alder reactions as a diene.

Spectral Characteristics

The spectral data of (3-Methyl-2-furyl)methanol has been documented in chemical databases, providing valuable information for identification and characterization purposes. Mass spectrometry data can be particularly useful for identification, with characteristic fragmentation patterns.

Spectral TypeCharacteristic Features
Retention Index (RI)Van Den Dool and Kratz RI on polar column: 1586-1588

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Synthesis and Production Methods

Referenced Synthetic Work

In the literature, (3-Methyl-2-furyl)methanol has been mentioned in connection with synthetic organic chemistry research:

  • Baldwin et al. (2003) referenced this compound in work published in Tetrahedron Letters (vol. 44, #24, p. 4543-4545)

  • Chen et al. (2013) mentioned it in research published in Organic and Biomolecular Chemistry (vol. 11, #35, p. 5954-5962)

Chemical Reactivity and Transformations

Photochemical Reactions

One significant area of research involving (3-Methyl-2-furyl)methanol and related compounds is photochemical reactions, particularly the Paternò-Büchi reaction. This [2+2] photocycloaddition reaction occurs between carbonyl compounds and alkenes to form oxetanes.

  • Reactions with benzophenone produced 2+2 adducts

  • Different substitution patterns on the aromatic carbonyl compound influenced the regioselectivity of the reaction

  • The reaction mechanism likely involves single electron transfer followed by radical coupling

This suggests that (3-Methyl-2-furyl)methanol might undergo similar transformations, potentially with regioselectivity influenced by the methyl group at position 3.

Other Reactions

As an alcohol with a heterocyclic component, (3-Methyl-2-furyl)methanol can participate in various reactions:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Esterification with carboxylic acids

  • Etherification

  • Substitution reactions at the hydroxyl group

The furan ring can also undergo:

  • Electrophilic aromatic substitution

  • Diels-Alder reactions as a diene

  • Ring-opening reactions under acidic conditions

Applications and Uses

Synthetic Intermediate

(3-Methyl-2-furyl)methanol serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its functionality allows for selective modifications at either the hydroxyl group or the furan ring.

ParameterClassification
GHS SymbolGHS05
Signal WordDanger
Hazard StatementsH314 (Causes severe skin burns and eye damage)
Precautionary StatementsP260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501
HS Code2932190090
Hazard CodesT+

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Related Compounds and Comparisons

Structural Analogues

Several related compounds share structural similarities with (3-Methyl-2-furyl)methanol:

CompoundCAS NumberMolecular FormulaKey Difference
(5-Methyl-2-furyl)methanol3857-25-8C₆H₈O₂Methyl group at position 5 instead of 3
Furfuryl alcohol98-00-0C₅H₆O₂No methyl group
2-(Hydroxymethyl)-3-methylfuran20416-16-4C₆H₈O₂Alternative name for the same compound

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Comparison of Properties

CompoundBoiling PointDensityRefractive IndexOdor Description
(3-Methyl-2-furyl)methanol185.3°C1.095 g/cm³1.494Not specified
(5-Methyl-2-furyl)methanol80°C (15mm)1.0769 g/cm³1.4835-1.4855Sweet caramellic
Furfuryl alcohol171°F (77.2°C)Denser than waterNot specifiedNot specified

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The positional isomer (5-Methyl-2-furyl)methanol has been more extensively studied and has documented applications in the food and flavor industry, as indicated by its FEMA number (4544) and sweet caramellic odor profile .

Research Significance and Future Directions

Current Research Relevance

The furan scaffold continues to be of significant interest in organic synthesis due to its presence in numerous natural products and pharmaceuticals. Functionalized furans like (3-Methyl-2-furyl)methanol provide valuable building blocks for more complex molecules.

Photochemical reactions of furylmethanol derivatives, as mentioned in relation to the Paternò-Büchi reaction, represent an interesting area of research with potential applications in the synthesis of complex oxetane-containing structures .

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